2-Chloro-6-(3-methoxytetrahydrofuran-3-yl)pyridine
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Overview
Description
- is a chemical compound with the following structure:
- It consists of a pyridine ring (a six-membered aromatic ring containing one nitrogen atom) substituted at positions 2 and 6.
- The substituent at position 6 is a 3-methoxytetrahydrofuran-3-yl group, which adds a heterocyclic moiety to the pyridine ring.
- The chlorine atom at position 2 further modifies the compound.
2-Chloro-6-(3-methoxytetrahydrofuran-3-yl)pyridine: C9H11ClNO2
.Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for the preparation of this compound are not readily available in the literature.
- industrial production methods likely involve multi-step synthesis, starting from commercially available precursors.
Chemical Reactions Analysis
- Common reagents include nucleophiles (e.g., amines), oxidizing agents (e.g., KMnO₄), and reducing agents (e.g., LiAlH₄).
- Major products depend on the specific reaction conditions and substituents introduced.
2-Chloro-6-(3-methoxytetrahydrofuran-3-yl)pyridine: may undergo various chemical reactions:
Scientific Research Applications
Chemistry: Researchers may study its reactivity, stability, and applications in organic synthesis.
Biology and Medicine: Investigating its biological activity, potential as a drug lead, or interactions with biological targets.
Industry: It might find use as an intermediate in the synthesis of other compounds.
Mechanism of Action
- Unfortunately, detailed information about its mechanism of action is not readily available.
- Researchers would need to explore its interactions with specific molecular targets (enzymes, receptors, etc.) to understand its effects.
Comparison with Similar Compounds
- Similar compounds include other chloropyridines or pyridine derivatives with heterocyclic substituents.
- Highlighting its uniqueness would require a comparative analysis of its structure, reactivity, and applications.
Properties
Molecular Formula |
C10H12ClNO2 |
---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
2-chloro-6-(3-methoxyoxolan-3-yl)pyridine |
InChI |
InChI=1S/C10H12ClNO2/c1-13-10(5-6-14-7-10)8-3-2-4-9(11)12-8/h2-4H,5-7H2,1H3 |
InChI Key |
DNMOZIKNEZPCDQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CCOC1)C2=NC(=CC=C2)Cl |
Origin of Product |
United States |
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